![molecular formula C14H12Br2Si B3002716 3,7-Dibromo-5,5-dimethyl-5h-dibenzo[b,d]silole CAS No. 1228595-79-6](/img/structure/B3002716.png)
3,7-Dibromo-5,5-dimethyl-5h-dibenzo[b,d]silole
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Overview
Description
The compound 3,7-Dibromo-5,5-dimethyl-5h-dibenzo[b,d]silole is a derivative of dibenzo[b,d]silole, which is a class of organosilicon compounds characterized by a silicon atom incorporated into a fused aromatic framework. While the provided papers do not directly discuss 3,7-Dibromo-5,5-dimethyl-5h-dibenzo[b,d]silole, they do provide insights into related compounds and their chemical behavior, which can be extrapolated to understand the properties and reactions of the compound .
Synthesis Analysis
The synthesis of related compounds, such as 14-aryl-14H-dibenzo[a,j]xanthenes, has been achieved using 1,3-Dibromo-5,5-dimethylhydantoin (DBH) as an efficient catalyst in the presence of kaolin under solvent-free conditions . This suggests that similar brominated and methylated compounds can potentially be synthesized using DBH as a catalyst, which could be applicable to the synthesis of 3,7-Dibromo-5,5-dimethyl-5h-dibenzo[b,d]silole.
Molecular Structure Analysis
A pulsed NMR study of a related compound, 5,5-dimethyl-5,6,11,12-tetrahydro-5H-dibenzo[b,f]silocin, has revealed the presence of three types of molecular motions characterized by different activation energies . These motions include methyl reorientation and flexing of the central ring. Such studies are crucial for understanding the dynamic behavior of the molecular structure, which could also be relevant to the molecular structure analysis of 3,7-Dibromo-5,5-dimethyl-5h-dibenzo[b,d]silole.
Chemical Reactions Analysis
The reactivity of DBH in various chemical reactions, such as the aromatization of 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles, has been demonstrated under microwave irradiation and solvent-free conditions . This indicates that DBH is a versatile reagent that can facilitate different types of chemical transformations, which may include reactions involving the bromination and methylation of dibenzo[b,d]silole derivatives.
Physical and Chemical Properties Analysis
Although the specific physical and chemical properties of 3,7-Dibromo-5,5-dimethyl-5h-dibenzo[b,d]silole are not discussed in the provided papers, the studies on related compounds offer insights into the behavior of such molecules. For instance, the pulsed NMR study provides information on the relaxation times and second moments for solid-state compounds, which are indicative of molecular motion and can influence the physical properties like melting point and solubility . The use of DBH in synthesis also suggests that the compound may have good stability and reactivity under solvent-free conditions, which are important aspects of its chemical properties .
Scientific Research Applications
Orbital Interactions and Electronic Structure
3,7-Dibromo-5,5-dimethyl-5h-dibenzo[b,d]silole and its derivatives are significant in the field of organometallic chemistry due to their unique electronic structures. Studies have shown that these compounds, including dibenzosilole derivatives, demonstrate intriguing orbital interactions. These interactions, such as p π -π* and σ*-π* conjugation, play a crucial role in defining the electronic structures of these compounds, making them promising materials for applications in organic electronics and optoelectronics (Yamaguchi & Tamao, 2005).
Photophysical Properties
The photophysical properties of benzo[b]silole derivatives have been extensively studied. For instance, compounds like 1-(1,1-dimethyl-2-phenylbenzo[b]silol-3-yl)-2-(2-phenylbenzo[b]thien-3-yl)perfluorocyclopentene show photochromic performance in solution, indicating potential applications in photo-responsive materials and devices (Yamaguchi et al., 2011).
Organic Solar Cell Applications
A notable application of dibenzosilole derivatives is in the field of organic solar cells. For example, a non-fullerene electron acceptor based on dibenzosilole and naphthalenediimide has been developed, demonstrating excellent solubility, thermal stability, and compatible energy levels with donor polymers. This has led to organic solar cells with decent power conversion efficiencies (Gupta et al., 2015).
Synthesis and Structural Analysis
The synthesis and structural analysis of dibenzosilole derivatives have also been a topic of interest. Studies have focused on creating novel structures and analyzing their molecular configurations through methods like X-ray crystallography. These studies provide foundational knowledge essential for exploring the potential applications of these compounds in various fields (Corey et al., 1978).
Power Conversion Efficiency in Solar Cells
Research has also been conducted to understand and improve the power conversion efficiency of dibenzo derivatives in bulk heterojunction organic solar cells. These studies have identified challenges such as low π-conjugation and structural disorder, providing insights into designing more efficient solar cell materials (Ramki et al., 2019).
Mechanism of Action
Target of Action
The primary targets of 3,7-Dibromo-5,5-dimethyl-5h-dibenzo[b,d]silole are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
As research progresses, we will gain a better understanding of how this compound interacts with its targets and the resulting changes that occur .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which is the proportion of the drug that enters circulation and is able to have an active effect .
Result of Action
The molecular and cellular effects of 3,7-Dibromo-5,5-dimethyl-5h-dibenzo[b,d]silole’s action are currently unknown. As research progresses, we will gain a better understanding of these effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 3,7-Dibromo-5,5-dimethyl-5h-dibenzo[b,d]silole, it is recommended to be stored in an inert atmosphere at 2-8°C .
properties
IUPAC Name |
3,7-dibromo-5,5-dimethylbenzo[b][1]benzosilole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Br2Si/c1-17(2)13-7-9(15)3-5-11(13)12-6-4-10(16)8-14(12)17/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJDSWHVALMLLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Br2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dibromo-5,5-dimethyl-5h-dibenzo[b,d]silole |
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